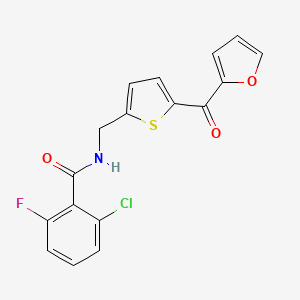

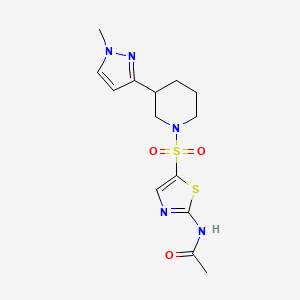

![molecular formula C14H9F6N3O3S B2940827 N-{[2-甲基-4-(三氟甲基)-1,3-噻唑-5-基]羰基}-N'-[4-(三氟甲氧基)苯基]脲 CAS No. 320420-63-1](/img/structure/B2940827.png)

N-{[2-甲基-4-(三氟甲基)-1,3-噻唑-5-基]羰基}-N'-[4-(三氟甲氧基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thiazole, a heterocyclic compound. It contains functional groups such as carbonyl, urea, and trifluoromethoxy . It’s a complex molecule that can be used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl carboxylic acid ester with sodium hydroxide in a dry reaction flask under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . After the reaction is complete, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate . The combined organic layer is dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains trifluoromethyl and trifluoromethoxy groups, which are electron-withdrawing groups .Physical And Chemical Properties Analysis

The compound is a white to light yellow to light orange crystal . It has a melting point of 186-187°C . It is soluble in methanol . Its density is predicted to be 1.570±0.06 g/cm3 . It has a predicted boiling point of 285.5±40.0 °C .科学研究应用

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. Specifically, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the Werner (WRN) helicase, which is involved in DNA repair mechanisms . Inhibiting WRN helicase can lead to increased genomic instability in cancer cells, thereby hindering their proliferation and survival .

DNA Damage Response (DDR) Targeting

The DNA damage response is a critical pathway in maintaining genomic integrity. Compounds like N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea are being studied for their role in targeting DDR pathways. This can be particularly useful in treating tumors that exhibit abnormal DNA repair mechanisms .

Pharmacological Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties. The presence of this group in the compound under discussion suggests potential applications in drug development, where it could be used to improve the efficacy and stability of new pharmacological agents .

Organofluorine Chemistry

In the field of organofluorine chemistry, the compound’s fluorine-containing functional groups are of interest. These groups can significantly affect the growth and development of pharmaceuticals, making the compound a valuable entity for further chemical modifications and applications in medicine .

Antifungal Activity

Some derivatives of this compound have been synthesized and tested for their antifungal activity. The presence of the trifluoromethyl and phenyl groups may contribute to the compound’s ability to inhibit the growth of various fungal species, making it a candidate for antifungal drug development .

Agricultural Chemicals

The structural features of N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea suggest potential applications in the development of agricultural chemicals. Its derivatives could be used to create new pesticides or herbicides with improved efficacy and reduced environmental impact .

作用机制

属性

IUPAC Name |

2-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N3O3S/c1-6-21-10(13(15,16)17)9(27-6)11(24)23-12(25)22-7-2-4-8(5-3-7)26-14(18,19)20/h2-5H,1H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URILTYHIZOUFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

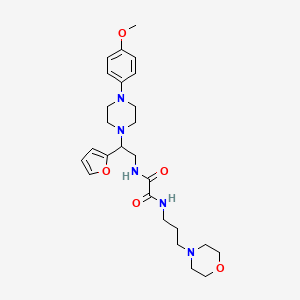

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)

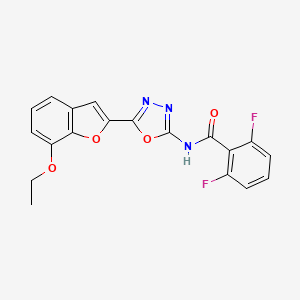

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

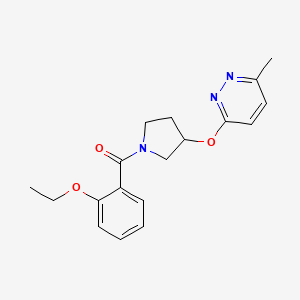

![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)